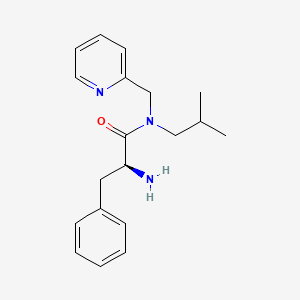
(2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Overview
Description
(2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, also known as JNJ-42165279, is a small-molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is critical for the regulation of cell proliferation and survival, and is frequently dysregulated in cancer. JNJ-42165279 has shown promising results in preclinical studies as a potential cancer therapy.
Mechanism of Action
(2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide inhibits the protein-protein interaction between c-Myc and Max by binding to the bHLHZip domain of c-Myc. This prevents the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activation of c-Myc target genes. The inhibition of c-Myc activity leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
(2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting c-Myc activity, (2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to increased apoptosis in cancer cells, as well as activation of the immune system.
Advantages and Limitations for Lab Experiments
One advantage of (2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide as a research tool is its specificity for the c-Myc/Max interaction. This allows researchers to study the role of c-Myc in cancer without affecting other cellular processes. However, one limitation of (2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is its relatively low potency compared to other c-Myc inhibitors. This can make it more difficult to achieve complete inhibition of c-Myc activity in some experimental systems.
Future Directions
There are a number of potential future directions for research on (2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide. One area of interest is the development of more potent analogs of (2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide that could be used as cancer therapies. Another area of interest is the study of the immune response to (2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, and the potential for combination therapy with immunotherapeutic agents. Finally, further research is needed to fully understand the mechanisms underlying the DNA damage response pathway activation by (2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide, and its potential implications for cancer therapy.
Scientific Research Applications
(2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that (2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide inhibits the growth of a wide range of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers. In vivo studies in mouse xenograft models have demonstrated that (2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide can inhibit tumor growth and prolong survival.
properties
IUPAC Name |
(2S)-2-amino-N-(2-methylpropyl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-15(2)13-22(14-17-10-6-7-11-21-17)19(23)18(20)12-16-8-4-3-5-9-16/h3-11,15,18H,12-14,20H2,1-2H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSALQNWANXGJT-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=N1)C(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(CC1=CC=CC=N1)C(=O)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-isobutyl-3-phenyl-N-(pyridin-2-ylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclobutyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4070786.png)
![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B4070800.png)
![3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4070803.png)
![2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4070819.png)
![6-amino-4-(2-chloro-4,5-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070828.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4070835.png)
![methyl 4-[4-(allyloxy)-3,5-dichlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070842.png)
![N-{1-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-4-piperidinyl}methanesulfonamide bis(trifluoroacetate) (salt)](/img/structure/B4070851.png)
![2-methyl-3-(4-morpholinylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4070859.png)
![N-allyl-2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070866.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070874.png)
![N-benzyl-N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4070876.png)
![6-methyl-3-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4070878.png)
![1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4070887.png)